molecular formula C22H20BrN5O2S2 B10905957 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]propanehydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]propanehydrazide

Cat. No.: B10905957
M. Wt: 530.5 g/mol
InChI Key: GIIIHQBFNZFRSP-YSURURNPSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their versatile applications in synthetic and pharmaceutical chemistry due to their significant pharmacological activities . This compound, with its unique structure, holds potential for various scientific research applications.

Preparation Methods

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)PROPANOHYDRAZIDE involves multiple steps, starting with the preparation of the benzothiazole nucleus. Various methodologies have been developed for the synthesis of 2-substituted benzothiazoles, often using different types of catalysts to improve selectivity, purity, and yield . Industrial production methods typically involve optimizing these synthetic routes to scale up the process while maintaining high efficiency and product quality.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)PROPANOHYDRAZIDE has a wide range of applications in scientific research. It is used in synthetic organic chemistry for the development of new compounds with potential pharmacological activities. In biology and medicine, it is studied for its antimicrobial, antitumor, and anti-inflammatory properties . Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other benzothiazole derivatives, 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’~1~-((E)-1-{3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}METHYLIDENE)PROPANOHYDRAZIDE stands out due to its unique structure and the presence of the 4-bromo-1H-pyrazol-1-yl moiety. Similar compounds include 2-(BENZOTHIAZOL-2-YLSULFANYL)-1-MORPHOLIN-4-YL-ETHANONE and other 2-substituted benzothiazoles . These compounds share some pharmacological activities but differ in their specific applications and chemical properties.

Properties

Molecular Formula

C22H20BrN5O2S2

Molecular Weight

530.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]propanamide

InChI

InChI=1S/C22H20BrN5O2S2/c1-14(31-22-26-18-5-3-4-6-20(18)32-22)21(29)27-24-10-15-7-8-19(30-2)16(9-15)12-28-13-17(23)11-25-28/h3-11,13-14H,12H2,1-2H3,(H,27,29)/b24-10+

InChI Key

GIIIHQBFNZFRSP-YSURURNPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC)CN2C=C(C=N2)Br)SC3=NC4=CC=CC=C4S3

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OC)CN2C=C(C=N2)Br)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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